9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
CAS No.:
Cat. No.: VC15893283
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO2 |
|---|---|
| Molecular Weight | 294.14 g/mol |
| IUPAC Name | 9-bromo-8-methoxy-1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one |
| Standard InChI | InChI=1S/C13H12BrNO2/c1-17-10-6-5-9-11(12(10)14)7-3-2-4-8(7)13(16)15-9/h5-6H,2-4H2,1H3,(H,15,16) |
| Standard InChI Key | SITJRNHOTUEERY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=O)C3=C2CCC3)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one belongs to the tetrahydroquinoline family, featuring a bicyclic framework comprising a quinoline moiety fused to a cyclopentane ring. The bromine atom at position 9 and methoxy group at position 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂BrNO₂ | |
| Molecular Weight | 294.14 g/mol | |
| CAS Number | 1338545-80-4 | |
| Purity | ≥97% | |
| Hazard Codes | H302-H315-H319-H335 |
The planar quinoline system enables π-π stacking interactions, while the bromine atom enhances electrophilic substitution potential. X-ray crystallography studies of analogous compounds suggest that the methoxy group adopts an axial conformation, influencing hydrogen-bonding capabilities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methoxy group resonates as a singlet at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals between δ 7.1–8.3 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 294.04 (M⁺), with characteristic fragmentation patterns corresponding to loss of Br (79.9 amu) and CO (28 amu).
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Industrial synthesis typically involves three stages:
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Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde derivatives and cyclic ketones under acidic conditions.
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Functionalization: Electrophilic bromination at position 9 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by O-methylation with methyl iodide.
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Purification: Recrystallization from acetone/hexane mixtures yields ≥97% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 0°C, 12 h | 68–72% |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 85–90% |
Side reactions, such as over-bromination or demethylation, necessitate careful stoichiometric control. Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional heating.
Future Research Directions
Ongoing studies explore:
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Prodrug Derivatives: Esterification of the ketone group to improve oral bioavailability
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Nanoparticle Delivery Systems: Poly(lactic-co-glycolic acid) (PLGA) encapsulation for targeted cancer therapy
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Computational Modeling: Molecular dynamics simulations to predict off-target effects
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